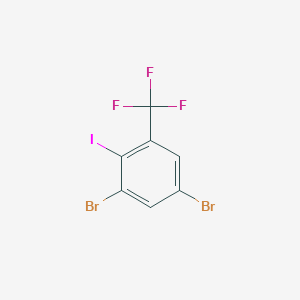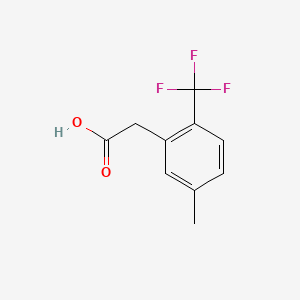
5-甲基-2-(三氟甲基)苯乙酸
描述
“5-Methyl-2-(trifluoromethyl)phenylacetic acid” is a chemical compound. It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
Synthesis Analysis
The synthesis of “5-Methyl-2-(trifluoromethyl)phenylacetic acid” has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.
Molecular Structure Analysis
The molecular formula of “5-Methyl-2-(trifluoromethyl)phenylacetic acid” is C10H9F3O2 . The InChI code for this compound is 1S/C10H9F3O2/c1-6-2-3-8 (10 (11,12)13)7 (4-6)5-9 (14)15/h2-4H,5H2,1H3, (H,14,15) .
Chemical Reactions Analysis
The biological activities of trifluoromethylpyridine (TFMP) derivatives, which include “5-Methyl-2-(trifluoromethyl)phenylacetic acid”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-2-(trifluoromethyl)phenylacetic acid” include a boiling point of 117-120 degrees Celsius . The compound is a solid crystal at ambient temperature .
科学研究应用
化学性质和鉴定
“5-甲基-2-(三氟甲基)苯乙酸” 的 CAS 号为 1017778-27-6,分子量为 218.18 . 它是一种在室温下储存的固体结晶化合物 . 该化合物的 IUPAC 名称为 [5-甲基-2-(三氟甲基)苯基]乙酸 .
苄位反应
该化合物的苄位 (与芳香环相邻的碳原子) 是有机化学中一个值得关注的部位 . 它可以进行多种反应,包括自由基溴化和亲核取代 . 这些反应可用于修饰该化合物并合成新的分子 .
潜在的抗血栓剂和脂氧合酶抑制剂合成
2-(三氟甲基)苯乙酸,一种相关的化合物,已被用于合成潜在的抗血栓剂和脂氧合酶抑制剂 . 虽然不是完全相同的化合物,但这表明“5-甲基-2-(三氟甲基)苯乙酸” 可能在类似的应用中使用。
Mosher 酯分析中的衍生化试剂
(S)-(-)-α-甲氧基-α-(三氟甲基)苯乙酸,另一种相关的化合物,通常用作 Mosher 酯分析中的衍生化试剂 . 该方法用于确定仲醇和胺中手性碳中心的绝对构型 . 这表明“5-甲基-2-(三氟甲基)苯乙酸” 可能在类似的应用中使用。
安全和危害
作用机制
Target of Action
Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
If it acts similarly to related compounds, it may inhibit enzymes such as lipoxygenases, which play a role in inflammation and immune responses .
Biochemical Pathways
If it acts as a lipoxygenase inhibitor, it could affect the metabolism of arachidonic acid, a key inflammatory mediator .
Result of Action
If it acts as an inhibitor of lipoxygenases, it could potentially reduce the production of inflammatory mediators, thereby modulating immune responses .
生化分析
Biochemical Properties
5-Methyl-2-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 5-Methyl-2-(trifluoromethyl)phenylacetic acid and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound may interact with other biomolecules, such as transport proteins, influencing its distribution and bioavailability within biological systems .
Cellular Effects
The effects of 5-Methyl-2-(trifluoromethyl)phenylacetic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of transcription factors and the regulation of gene expression. For instance, 5-Methyl-2-(trifluoromethyl)phenylacetic acid can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis. Furthermore, this compound may affect cellular proliferation and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, 5-Methyl-2-(trifluoromethyl)phenylacetic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, the interaction of 5-Methyl-2-(trifluoromethyl)phenylacetic acid with cytochrome P450 can result in the inhibition of the enzyme’s catalytic function, thereby altering the metabolic fate of other substrates. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as the modulation of metabolic pathways and the reduction of oxidative stress. At higher doses, 5-Methyl-2-(trifluoromethyl)phenylacetic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity .
Metabolic Pathways
5-Methyl-2-(trifluoromethyl)phenylacetic acid is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for the detoxification and elimination of 5-Methyl-2-(trifluoromethyl)phenylacetic acid from the body. Additionally, the interaction of this compound with metabolic enzymes can influence the metabolic flux and levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of 5-Methyl-2-(trifluoromethyl)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, influencing its intracellular concentration and localization. Furthermore, the binding of 5-Methyl-2-(trifluoromethyl)phenylacetic acid to plasma proteins can affect its distribution within the body, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-Methyl-2-(trifluoromethyl)phenylacetic acid is an important factor in determining its biochemical activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of 5-Methyl-2-(trifluoromethyl)phenylacetic acid within these organelles can influence its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-[5-methyl-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)7(4-6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQVNCETMDPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1421099.png)
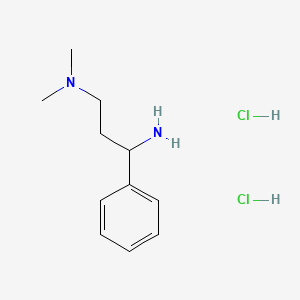
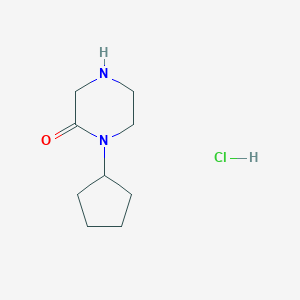
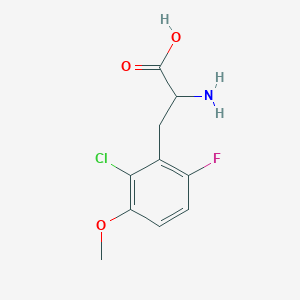
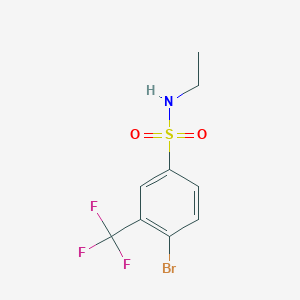

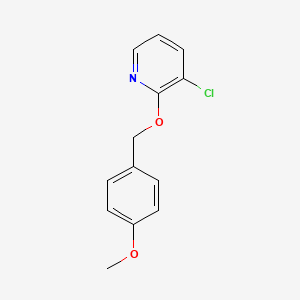
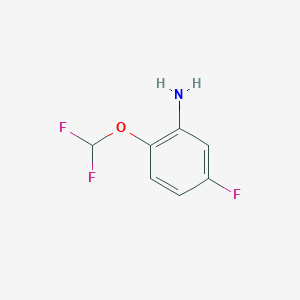
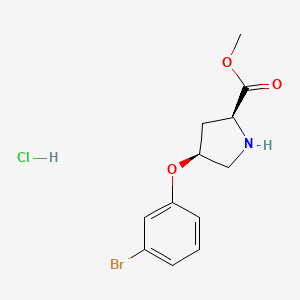


![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/structure/B1421119.png)

